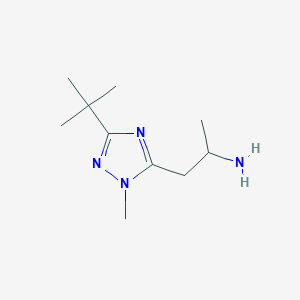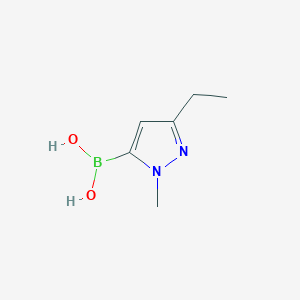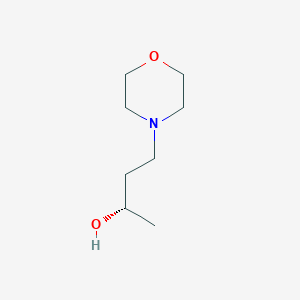![molecular formula C9H10ClFN2 B15299933 4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride: is a chemical compound with the molecular formula C9H9FN2·HCl . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a fluorine atom, a methylamino group, and a benzonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzonitrile and formaldehyde.
Reaction with Methylamine: The 4-fluorobenzonitrile is reacted with formaldehyde and methylamine under controlled conditions to form the intermediate 4-Fluoro-3-[(methylamino)methyl]benzonitrile.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is carried out in industrial reactors with appropriate safety measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the development of biochemical assays.
- Acts as a probe in the study of enzyme-substrate interactions.
Medicine:
- Investigated for potential therapeutic applications.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-methylbenzonitrile
- 4-(Methylamino)benzonitrile
- 3-Fluoro-4-methylbenzonitrile
Comparison:
- 4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride is unique due to the presence of both a fluorine atom and a methylamino group, which imparts distinct chemical and biological properties.
- 4-Fluoro-3-methylbenzonitrile lacks the methylamino group, resulting in different reactivity and applications.
- 4-(Methylamino)benzonitrile does not have the fluorine atom, affecting its chemical behavior and potential uses.
- 3-Fluoro-4-methylbenzonitrile has a different substitution pattern, leading to variations in its chemical and biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H10ClFN2 |
|---|---|
Molekulargewicht |
200.64 g/mol |
IUPAC-Name |
4-fluoro-3-(methylaminomethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H9FN2.ClH/c1-12-6-8-4-7(5-11)2-3-9(8)10;/h2-4,12H,6H2,1H3;1H |
InChI-Schlüssel |
XFZXKQXWXGABOA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=CC(=C1)C#N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)

![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)

![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)

![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)

